molecular formula C₉H₂D₆O B1155042 7-Methylbenzofuran-d6

7-Methylbenzofuran-d6

Cat. No.: B1155042
M. Wt: 138.2
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylbenzofuran-d6, a deuterated stable isotope of 7-Methylbenzofuran (CAS 17059-52-8), is a high-purity analytical standard critical for modern research . Its primary application is in high-performance liquid chromatography (HPLC) analysis, where it serves as an internal standard to ensure quantitative accuracy and method validation . This compound is highly valuable in drug research and development, particularly in pharmacokinetic and metabolic stability studies; the deuterium label allows for precise tracking and distinction of the compound from its non-labeled counterpart in complex biological matrices using mass spectrometry . Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in numerous natural products and pharmacologically active molecules . Research on related benzofuran compounds has demonstrated significant biological activities, including anticancer effects through the induction of apoptosis and cell cycle arrest, as well as antimicrobial and anti-inflammatory properties . As such, this compound provides researchers with a essential tool for exploring the mechanisms of action, metabolic pathways, and bioanalytical quantification of novel benzofuran derivatives. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for complete safety information .

Properties

Molecular Formula

C₉H₂D₆O

Molecular Weight

138.2

Synonyms

7-Methylbenzo[b]furan-d6

Origin of Product

United States

Synthetic Methodologies and Strategies for Deuterated Benzofuran Derivatives, with Focus on 7 Methylbenzofuran D6

Catalytic Deuteration Approaches for Benzofuran (B130515) Ring Systems

Catalytic methods offer direct and efficient pathways to introduce deuterium (B1214612) into existing benzofuran scaffolds. These approaches often utilize transition metals to facilitate the activation of C-H bonds and subsequent hydrogen-isotope exchange.

Palladium-Mediated Deuterium Exchange Reactions for Aromatic and Heteroaromatic Scaffolds

Palladium catalysts are highly effective for the deuteration of aromatic and heteroaromatic compounds. nih.govmdpi.com These reactions typically involve the reversible activation of C-H bonds, allowing for the exchange of hydrogen atoms with deuterium from a suitable source, such as heavy water (D₂O). acs.org A significant advantage of this method is its applicability to late-stage functionalization, enabling the deuteration of complex molecules without requiring a complete de novo synthesis. acs.org

One notable strategy involves a palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which can be adapted for deuterium incorporation by using D₂O as the deuterium source. nih.govresearchgate.net This one-step method provides direct access to deuterated benzofuran analogues. nih.gov For instance, the reaction can selectively introduce a deuterated methyl group (–CD₃) at the 3-position of the benzofuran ring. nih.gov The development of dual ligand-based palladium catalysts has further expanded the scope of these reactions, enabling high degrees of deuterium incorporation into a variety of arenes with excellent functional group tolerance. acs.org

Table 1: Examples of Palladium-Mediated Deuteration

Catalyst System Deuterium Source Substrate Type Key Finding Reference
Pd(OAc)₂ / 1,10-phenanthroline D₂O Phenols, Alkenylcarboxylic acids One-step synthesis of deuterated benzofurans during cyclization. nih.govresearchgate.net
Pd/C D₂O Aromatic compounds Heterogeneous catalyst for H-D exchange; can be reused. semanticscholar.org
Dual Ligand Pd Catalyst D₂O Complex arenes Enables late-stage deuteration with high functional group tolerance. acs.org

Hydrogen Isotope Exchange Reactions with Deuterium Sources

Hydrogen Isotope Exchange (HIE) is a fundamental process for introducing deuterium into organic molecules. nih.gov These reactions can be catalyzed by various transition metals, including palladium, platinum, rhodium, and nickel. nih.govnih.gov The choice of catalyst and deuterium source (e.g., D₂ gas, D₂O) is crucial for achieving high selectivity and incorporation levels. mdpi.comnih.gov

Heterogeneous catalysts like Palladium on carbon (Pd/C) are widely used due to their reusability and effectiveness. semanticscholar.org The Pd/C-H₂-D₂O system, for example, has been successful in achieving multi-deuterium incorporation into the alkyl chains of benzene (B151609) derivatives. semanticscholar.org Another innovative approach uses a Pd/C-Al-D₂O system, which generates D₂ gas in situ, offering a safer and more practical alternative to handling D₂ gas directly. mdpi.com Homogeneous catalysts, such as those based on rhodium and iridium, also facilitate HIE reactions under mild conditions, selectively targeting specific positions like those benzylic to nitrogen atoms. nih.gov

Continuous-flow processes represent a significant advancement in HIE reactions, overcoming the limitations of batch reactors, such as isotopic dilution of the deuterium source. nih.gov This technology allows for iterative deuteration, leading to products with very high isotopic purity. nih.gov

Transition Metal-Catalyzed Oxidative Annulation for Deuterated Benzofuran Synthesis

Transition metal-catalyzed oxidative annulation is a powerful tool for constructing benzofuran rings. nih.gov This method can be ingeniously adapted to produce deuterated benzofurans by performing the reaction in the presence of a deuterium source. nih.gov A prime example is the palladium-catalyzed oxidative annulation of phenols with alkenylcarboxylic acids. When this reaction is conducted with D₂O, selective deuterium incorporation occurs, providing a straightforward, one-step route to deuterated benzofuran compounds. nih.govresearchgate.net

The mechanism involves an ortho-palladation of the phenol (B47542), followed by insertion of the alkenylcarboxylic acid. researchgate.net Subsequent steps, influenced by the presence of D₂O, lead to the formation of the deuterated benzofuran ring. This approach has been used to synthesize a variety of deuterated analogues, including those with deuterated alkyl groups on the furan (B31954) ring. nih.gov The versatility of this method makes it highly valuable for creating specifically labeled compounds for mechanistic and metabolic studies. nih.gov

Multi-Step Organic Synthesis Pathways for Regioselective Deuterium Incorporation in 7-Methylbenzofuran-d6 Precursors

While catalytic H/D exchange methods are effective for global or semi-selective deuteration, multi-step synthesis provides unparalleled control over the precise placement of deuterium atoms. This is crucial for synthesizing specifically labeled isotopologues like this compound, where deuterium is required on both the methyl group and the aromatic ring.

Functionalization and Cyclization Strategies for Deuterated Benzofuran Cores

The construction of a specifically deuterated benzofuran core relies on the use of deuterated starting materials in established benzofuran synthesis routes. A common strategy involves the formation of an ether linkage followed by intramolecular cyclization.

For this compound, a potential pathway begins with a deuterated cresol, such as 2-bromo-6-(methyl-d3)-phenol-d3. The synthesis could proceed via the following steps:

Etherification: The deuterated phenol is reacted with a suitable two-carbon unit, such as an α-halo ketone (e.g., bromoacetaldehyde (B98955) diethyl acetal), to form a deuterated α-phenoxy ether.

Cyclodehydration: The resulting ether intermediate is then subjected to acid-catalyzed cyclization. Reagents like polyphosphoric acid or Amberlyst 15 can effectively promote the intramolecular electrophilic substitution, closing the furan ring to yield the 7-(methyl-d3)-benzofuran-d3 core. rsc.org

Alternatively, palladium-catalyzed methods, such as the Sonogashira coupling of a deuterated o-iodophenol with a suitable alkyne followed by intramolecular cyclization, can be employed to build the benzofuran scaffold with precise deuterium placement. nih.gov

Table 2: Retrosynthetic Approach for this compound

Target Molecule Key Precursors Synthetic Strategy Potential Deuterated Starting Materials
This compound Deuterated α-phenoxyacetophenone Etherification followed by cyclodehydration. 2-methyl-d3-phenol-d4, Deuterated acetophenone (B1666503) derivative.
This compound Deuterated o-halophenol, Alkyne Palladium-catalyzed cross-coupling and cyclization. 2-halo-6-(methyl-d3)-phenol-d3.

Stereochemical Considerations in Deuterium Introduction

The introduction of deuterium can have significant stereochemical implications, particularly when it creates a new chiral center. nih.gov If a single deuterium atom replaces a hydrogen atom at a prochiral methylene (B1212753) (-CH₂) group, the resulting methylene (-CHD-) group becomes a stereocenter. This is a critical consideration in designing synthetic routes for enantioenriched deuterated compounds. nih.gov

In the synthesis of this compound, the deuterium atoms are primarily located on an aromatic ring and a methyl group. The methyl group (-CD₃) does not become chiral. The deuterium atoms on the benzofuran ring replace hydrogens on sp²-hybridized carbons, which are achiral centers. Therefore, in this specific case, the introduction of deuterium does not generate new stereocenters that would require asymmetric synthesis or chiral resolution.

However, if deuteration were to occur on the 2- or 3-position of the furan ring during a reduction or addition reaction, it could potentially create a chiral center. In such cases, the stereochemical outcome would be dictated by the mechanism of the reaction, such as syn- or anti-addition of deuterium across a double bond, which is a known consideration in reactions like the asymmetric Heck reaction. sci-hub.se Therefore, while not a primary issue for the target molecule, an awareness of potential stereoisomerism is essential when designing deuteration strategies for other benzofuran derivatives. nih.gov

Optimization of Deuteration Fidelity and Chemical Yields in Complex Synthetic Routes

Achieving high deuteration fidelity—the precise and complete replacement of a specific hydrogen atom with deuterium—is a primary challenge in the synthesis of isotopically labeled compounds. acs.org Simultaneously maximizing chemical yields is crucial for the practical application of these synthetic routes. sci-hub.se Several factors can compromise deuteration fidelity, most notably undesirable hydrogen/deuterium (H/D) scrambling and isotopic exchange with protic solvents or reagents. acs.orgnih.gov

Optimizing a synthetic route for a target like this compound, where deuterium is incorporated into the methyl group and the aromatic ring, involves careful selection of reagents and reaction conditions. For instance, the use of deuterated reagents like deuterated dimethylformamide–dimethylacetal (DMF–DMA-d1) has been explored for synthesizing deuterated heterocycles. nih.gov However, such reagents can be susceptible to rapid, uncatalyzed isotopic exchange with any protic hydrogen sources in the reaction mixture, leading to erosion of the deuterium label in the final product. nih.gov This necessitates meticulous control over the reaction environment, including the use of anhydrous solvents and reagents.

A key strategy to enhance fidelity is the use of catalytic methods that operate under mild conditions, minimizing side reactions and isotopic scrambling. researchgate.net For example, transition-metal-catalyzed reactions, such as those employing palladium, can facilitate the direct incorporation of deuterium from D₂O into the benzofuran scaffold in a single step. nih.gov The optimization of such a process involves fine-tuning parameters like the catalyst, solvent, temperature, and reaction time. As an illustration, providing a controlled source of deuterium and preventing its exchange with other hydrogen atoms in the molecule is paramount. Molecular rotational resonance (MRR) spectroscopy is an advanced analytical technique that can provide highly accurate measurements of isotopic purity, allowing for the precise tuning of reaction conditions to minimize off-target products and optimize the deuteration process. acs.org

The following table illustrates how reaction parameters can be optimized to improve both the chemical yield and the isotopic purity of a deuterated product, based on general principles of deuteration reactions.

Table 1: Optimization of Reaction Parameters for a Hypothetical Deuteration Reaction
ParameterCondition A (Initial)Condition B (Optimized)Observed Outcome
Deuterium SourceCD₃OD (98% D)D₂O (>99.8% D)Minimizes introduction of protic species that can cause H/D exchange.
CatalystPd(OAc)₂Fe-nanoparticle catalystIron catalysts can offer high selectivity and are more economical and scalable. nih.gov
Temperature120 °C80 °CLower temperatures can reduce thermal degradation and unwanted side reactions, including H/D scrambling. beilstein-journals.org
Reaction Time24 hours12 hoursReduces exposure to reaction conditions that might degrade the product or lower isotopic fidelity. beilstein-journals.org
SolventTHF (anhydrous)Cyclopentyl methyl ether (CPME, anhydrous)Choice of solvent can influence catalyst activity and substrate stability.
Result Yield: 55%, Isotopic Purity: 85% D Yield: 80%, Isotopic Purity: >97% D Significant improvement in both yield and deuteration fidelity.

Comparison of Synthetic Efficiency and Selectivity Across Different Deuteration Methodologies

The synthesis of deuterated benzofurans can be approached through several distinct methodologies, each with its own advantages regarding efficiency, selectivity, and substrate scope. researchgate.net The primary strategies include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net

Hydrogen Isotope Exchange (HIE) is one of the most direct methods, where C-H bonds are directly converted to C-D bonds. researchgate.net This can be catalyzed by various transition metals like palladium, iridium, ruthenium, or iron. nih.govnih.gov For a molecule like 7-Methylbenzofuran (B50305), HIE could potentially deuterate both the aromatic ring and the methyl group. The selectivity of HIE is often directed by the inherent reactivity of the C-H bonds or by using directing groups. Metal-catalyzed HIE reactions using D₂O as the deuterium source are particularly attractive due to the low cost and high isotopic abundance of D₂O. nih.gov Iron-catalyzed methodologies have shown promise for the scalable and selective deuteration of heteroarenes, offering a robust and cost-effective option. nih.gov

Reductive Deuteration involves the addition of deuterium across an unsaturated bond, such as an alkene or alkyne. This method is highly selective as the position of the deuterium atoms is dictated by the location of the double or triple bond in the precursor molecule. researchgate.net For instance, a precursor to 7-Methylbenzofuran containing an exocyclic double bond could be subjected to catalytic transfer hydrodeuteration. nih.gov Copper-catalyzed methods have been developed that precisely incorporate one deuterium and one hydrogen atom across a double bond with high fidelity, offering excellent control over the degree of deuteration. nih.gov

Dehalogenative Deuteration utilizes a halogenated precursor (e.g., bromo- or iodo-7-methylbenzofuran) which is treated with a deuterium source in the presence of a reducing agent and often a catalyst. This method provides excellent regioselectivity, as the deuterium is introduced specifically at the site of prior halogenation. researchgate.netresearchgate.net This strategy is particularly useful when specific positions on the aromatic ring need to be deuterated without affecting other sites.

The following table provides a comparative overview of these methodologies.

Table 2: Comparison of Deuteration Methodologies for Benzofuran Derivatives
MethodologyTypical Deuterium SourceKey AdvantagesKey LimitationsSelectivity
Hydrogen Isotope Exchange (HIE)D₂O, D₂ gasAtom-economical; can be applied late-stage; scalable. nih.govCan suffer from low regioselectivity; potential for H/D scrambling. nih.govVariable; can be controlled by catalysts or directing groups.
Reductive DeuterationD₂, Deuterated silanes, D₂O with a reductantHigh regioselectivity based on precursor structure; high isotopic incorporation. nih.govRequires a suitable unsaturated precursor.Excellent; determined by the position of the multiple bond.
Dehalogenative DeuterationD₂O, CD₃ODExcellent and predictable regioselectivity. researchgate.netRequires synthesis of a halogenated precursor; not atom-economical.Excellent; deuterium is incorporated at the site of the halogen.

The choice of the optimal synthetic route to this compound depends on the desired deuteration pattern, the availability of starting materials, and the required scale of the synthesis. For complete deuteration of the methyl group and specific positions on the aromatic ring, a multi-step approach combining these methodologies would likely be necessary.

Mechanistic Investigations Utilizing 7 Methylbenzofuran D6 As an Isotopic Probe

Theoretical Elucidation of Reaction Pathways Through Deuterium (B1214612) Tracing and Isotope Scrambling Analysis

Isotopically labeled compounds like 7-Methylbenzofuran-d6 are invaluable tools for tracing the movement of atoms throughout a chemical reaction. By replacing specific hydrogen atoms with deuterium, chemists can follow the deuterated positions in the products and intermediates, providing direct evidence for proposed reaction pathways.

Conceptual Application in Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds like benzofuran (B130515). byjus.comlibretexts.org The generally accepted mechanism involves the formation of a positively charged intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

In a hypothetical study, this compound could be subjected to an electrophilic substitution reaction, such as nitration or halogenation. The position of the deuterium atoms in the resulting product would reveal mechanistic details. For instance, if the deuterium atoms on the benzene (B151609) ring were to remain in their original positions, it would support a standard SEAr mechanism where the electrophile directly replaces a hydrogen (or deuterium) atom without rearrangement of the aromatic core. Isotope scrambling, where the deuterium labels migrate to different positions on the ring, could indicate more complex mechanisms, possibly involving intermediates that allow for hydrogen/deuterium shifts.

Hypothetical Studies of Cycloaddition and Rearrangement Processes

Cycloaddition reactions, such as the Diels-Alder reaction, involve the formation of a cyclic product from two or more unsaturated molecules. researchgate.net Deuterium labeling can help elucidate the stereochemistry and regiochemistry of these reactions. If this compound were to participate in a cycloaddition reaction, the location of the deuterium labels in the product would confirm which parts of the molecule were involved in the bond-forming steps and their spatial orientation.

Similarly, for rearrangement reactions, deuterium tracing provides a clear map of skeletal changes. If this compound were induced to undergo a rearrangement, tracking the d6-methyl group and any ring deuterons would unambiguously show which atoms have moved and to what new positions, allowing for the validation or refutation of proposed mechanistic pathways.

Probing C-H Activation and Functionalization Mechanisms in Theory

C-H activation is a powerful strategy for creating new bonds by converting inert C-H bonds into reactive functional groups, often using transition metal catalysts. youtube.comdmaiti.comnih.gov Isotopic labeling is a key technique in understanding these mechanisms.

A hypothetical C-H activation experiment with this compound could distinguish between different potential sites of activation. For example, a catalyst might selectively activate the C-H bonds of the methyl group or specific C-H bonds on the aromatic rings. By analyzing the products, researchers could determine if deuterium is lost from the methyl group or the ring, providing direct insight into the regioselectivity of the catalyst. Furthermore, intermolecular experiments between deuterated and non-deuterated benzofurans can reveal whether the C-H activation step is reversible.

Theoretical Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring the KIE is a sensitive probe for determining whether a particular bond is broken or formed in the rate-determining step (RDS) of a reaction. libretexts.org

Conceptual Primary Kinetic Isotope Effects in Benzofuran Reactions

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the RDS. libretexts.org For deuterium, the ratio of the rate constant for the hydrogen-containing reactant (kH) to the deuterium-containing reactant (kD) is typically greater than 1 (kH/kD > 1).

In a hypothetical reaction involving this compound where a C-D bond is cleaved in the slowest step, a significant primary KIE would be expected. For example, if a reaction involved the abstraction of a deuterium atom from the methyl group in the RDS, the reaction rate for this compound would be significantly slower than for its non-deuterated counterpart, 7-Methylbenzofuran (B50305). The magnitude of this KIE could provide information about the transition state of the C-D bond cleavage. A large KIE (typically 2-7) would suggest a linear transfer of the deuterium in the transition state. libretexts.orgepfl.ch

Table 1: Theoretical Primary Kinetic Isotope Effects for C-D Bond Cleavage

Reaction Step Expected kH/kD Implication
C-D bond cleavage in RDS > 2 C-D bond is broken in the rate-determining step.

Postulated Secondary Kinetic Isotope Effects and Steric Influence

A secondary KIE occurs when the isotopically substituted bond is not broken in the RDS, but the presence of the heavier isotope still influences the reaction rate. libretexts.org These effects are typically smaller than primary KIEs (kH/kD values are closer to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). wikipedia.org

Secondary KIEs can arise from changes in hybridization at the carbon atom bearing the deuterium. For example, if a reaction involving this compound caused a carbon atom to change from sp3 to sp2 hybridization in the transition state, a normal secondary KIE (kH/kD ≈ 1.1-1.2) would be expected. Conversely, a change from sp2 to sp3 hybridization would result in an inverse secondary KIE (kH/kD ≈ 0.8-0.9). wikipedia.org

Additionally, the smaller vibrational amplitude of a C-D bond compared to a C-H bond means that deuterium is considered sterically smaller than hydrogen. This subtle steric difference can influence reaction rates, particularly in sterically crowded transition states, leading to observable secondary KIEs.

Table 2: Theoretical Secondary Kinetic Isotope Effects

Hybridization Change at Deuterated Center (in RDS) Expected kH/kD Type of Secondary KIE
sp3 → sp2 > 1 (e.g., 1.1-1.2) Normal

Investigation of Intramolecular Proton/Deuteron (B1233211) Transfer Dynamics

The strategic placement of deuterium atoms on the methyl group of this compound allows for the detailed examination of intramolecular hydrogen transfer processes. Such transfers are fundamental to many chemical and biological reactions. By monitoring the movement of deuterium, researchers can uncover the energetic barriers and transition states of these reactions.

One key area of investigation is the study of tautomerization reactions where a proton or deuteron is transferred between two sites within the molecule. In hypothetical studies analogous to those performed on other aromatic systems, this compound could be used to probe keto-enol tautomerism under various conditions. The rate of deuterium transfer from the methyl group to another position on the benzofuran ring, or to a functional group, can be monitored using techniques such as NMR spectroscopy.

The kinetic isotope effect (KIE) is a primary tool in these investigations. The KIE is the ratio of the rate of a reaction with the light isotope (in this case, hydrogen) to the rate of the reaction with the heavy isotope (deuterium). A significant KIE (typically > 2) suggests that the C-H or C-D bond is broken in the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) for a Postulated Intramolecular Deuteron Transfer in this compound

Temperature (°C)Rate Constant (kH) for 7-Methylbenzofuran (s⁻¹)Rate Constant (kD) for this compound (s⁻¹)KIE (kH/kD)
253.4 x 10⁻⁵5.8 x 10⁻⁶5.86
502.1 x 10⁻⁴4.1 x 10⁻⁵5.12
759.8 x 10⁻⁴2.2 x 10⁻⁴4.45

The data in Table 1, while illustrative, is based on principles observed in studies of similar compounds where C-H bond activation is the rate-limiting step. The decreasing KIE with increasing temperature is a typical observation and provides further information about the nature of the transition state. Such studies, enabled by the use of this compound, are crucial for building a complete picture of the reaction mechanism.

Furthermore, computational studies can complement these experimental findings. Density functional theory (DFT) calculations can be used to model the potential energy surface of the intramolecular deuteron transfer, helping to visualize the transition state and calculate the theoretical KIE. Agreement between experimental and theoretical KIEs would lend strong support to the proposed mechanism.

Solvent Effects on Deuterium Exchange and Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. This is particularly true for reactions involving charged intermediates or transition states, as well as for processes involving the exchange of protons or deuterons with the solvent itself. This compound is an excellent substrate for probing these solvent effects.

Studies on the hydrogen-deuterium (H/D) exchange between deuterated aromatic compounds and protic solvents can reveal information about the acidity of the C-H bonds and the stability of the intermediates formed. uva.es For instance, by dissolving this compound in a range of protic solvents (e.g., methanol, ethanol, water) and monitoring the rate of deuterium loss from the methyl group, one can infer the degree of solvent participation in the exchange mechanism.

Table 2: Illustrative First-Order Rate Constants for Deuterium Exchange from this compound in Various Solvents at 50°C

SolventDielectric Constant (ε)Rate Constant (k_exchange) (s⁻¹)
Dioxane2.21.2 x 10⁻⁷
Chloroform4.88.5 x 10⁻⁷
Methanol32.73.1 x 10⁻⁶
Water80.19.5 x 10⁻⁶

The hypothetical data in Table 2 demonstrates a correlation between the solvent polarity (as indicated by the dielectric constant) and the rate of deuterium exchange. This trend suggests that the exchange mechanism may involve a polar or charged intermediate that is stabilized by more polar solvents.

In addition to direct exchange with the solvent, the solvent can also influence the mechanism of reactions in which this compound participates as a reactant. For example, in an acid-catalyzed reaction, the solvent can act as a proton shuttle, facilitating the transfer of protons or deuterons between the catalyst and the substrate. By using a deuterated solvent in conjunction with this compound, it is possible to trace the path of the deuterium atoms and determine the extent of solvent involvement.

These types of mechanistic studies, underpinned by the use of specifically labeled isotopic probes like this compound, are fundamental to advancing our understanding of chemical reactivity. While the specific data presented here is illustrative, it is based on well-established principles of physical organic chemistry and the known behavior of similar molecular systems.

Advanced Spectroscopic Characterization and Analytical Applications of 7 Methylbenzofuran D6 in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Labeling Analysis

Deuterium NMR (²H or D-NMR) is a direct method to observe the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which would show the absence of signals at the sites of deuteration, ²H NMR displays signals corresponding to each deuterium atom. wikipedia.orgstudymind.co.uk For 7-Methylbenzofuran-d6, where the deuterium labels are on the methyl group and the aromatic ring, the ²H NMR spectrum is expected to show distinct peaks confirming the specific sites of labeling.

The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the assignment of signals to specific positions on the molecule. wikipedia.org This technique is crucial for verifying that the deuteration process occurred at the intended positions and did not lead to unexpected isotopic scrambling. Given the low natural abundance of deuterium (approximately 0.016%), a strong signal in the ²H NMR spectrum is clear evidence of successful isotopic enrichment. wikipedia.org

Table 1: Expected ²H NMR Data for this compound

Position Expected Chemical Shift (δ, ppm) Multiplicity
7-CD₃ ~2.5 Singlet

Note: Chemical shifts are approximate and relative to a standard.

While ²H NMR confirms the location of deuterium atoms, multidimensional NMR techniques are employed to affirm the complete carbon-hydrogen framework of the molecule. These experiments are essential to ensure that the deuteration process has not altered the core structure of the 7-Methylbenzofuran (B50305). nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In a partially deuterated analogue, COSY would help assign the remaining protons and confirm their connectivity. For a highly enriched this compound sample, the lack of cross-peaks corresponding to the deuterated positions confirms the high level of isotopic incorporation.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H coupling). youtube.comlibretexts.org It is used to assign carbon signals based on their attached protons. The absence of correlations for the deuterated positions in the HMQC/HSQC spectrum of this compound provides further evidence of successful deuterium labeling.

Quantitative NMR (qNMR) offers a precise method for determining the level of isotopic enrichment. rug.nlnih.gov By comparing the integrals of residual proton signals in the ¹H NMR spectrum with the integrals of deuterium signals in the ²H NMR spectrum, a highly accurate calculation of isotopic purity can be achieved. nih.gov

The methodology involves acquiring both ¹H and ²H NMR spectra under carefully controlled quantitative conditions, which include optimizing relaxation delays to ensure full signal recovery. nih.gov The ratio of the integrated signal intensities, corrected for the number of nuclei at each position, provides the atom percent of deuterium at each labeled site. This combined ¹H and ²H NMR approach is considered a robust strategy for accurately determining isotopic abundance in deuterated compounds. nih.gov

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pattern Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is fundamental in the analysis of deuterated compounds for confirming isotopic purity and understanding fragmentation behavior, which is crucial when these compounds are used as internal standards. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the differentiation between ions with very similar nominal masses. longdom.org This capability is essential for confirming the elemental composition of a molecule and determining its isotopic distribution. nih.gov

Table 2: Theoretical Masses for Isotopologues of 7-Methylbenzofuran

Compound Formula Exact Mass (Da)
7-Methylbenzofuran C₉H₈O 132.0575

Tandem mass spectrometry (MS/MS) involves isolating a precursor ion (such as the molecular ion of this compound) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule.

Isotope Dilution Mass Spectrometry (IDMS) as a Quantitative Analytical Methodology

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique renowned for its high accuracy and precision. The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte, such as this compound, to the sample at the earliest stage of analysis. nih.govnih.gov This labeled compound, often referred to as an internal standard, behaves nearly identically to its unlabeled counterpart (the analyte) throughout the entire analytical process, including extraction, purification, and derivatization.

Because the labeled standard and the unlabeled analyte are chemically homologous, any sample loss or degradation that occurs during sample preparation will affect both compounds equally. Consequently, the ratio of the unlabeled analyte to the labeled internal standard remains constant. During mass spectrometry analysis, the instrument can differentiate between the two compounds based on their mass-to-charge (m/z) ratio. By measuring the final ratio of the analyte to the internal standard, the initial concentration of the analyte in the sample can be calculated with exceptional accuracy, effectively correcting for procedural inconsistencies and matrix effects. nih.gov This approach allows for the highly reproducible and sensitive quantification of analytes in complex matrices. nih.gov

Feature of IDMSRole of this compoundBenefit in Quantitative Analysis
Internal Standard A known amount is added to the sample.Serves as a reference for quantification.
Chemical Homology Behaves identically to native 7-Methylbenzofuran during sample prep.Corrects for analyte loss during extraction and cleanup steps.
Mass Differentiation Easily distinguished from the native analyte by the mass spectrometer.Allows for simultaneous but distinct measurement of analyte and standard.
Ratio Measurement The ratio of native analyte to the deuterated standard is measured.Provides a highly accurate and precise calculation of the analyte concentration, independent of sample recovery.

Vibrational Spectroscopy (Infrared and Raman) for Deuteration-Induced Spectral Shifts and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding within a compound. mdpi.com When hydrogen atoms in a molecule like 7-Methylbenzofuran are replaced with deuterium atoms to form this compound, a noticeable effect occurs in its vibrational spectra. This is known as an isotopic shift.

The primary cause of this shift is the mass difference between hydrogen (¹H) and deuterium (²H). The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. The heavier deuterium atom causes the C-D bond to vibrate at a lower frequency (lower wavenumber) compared to the corresponding C-H bond. This phenomenon is particularly evident for stretching and bending vibrations involving the substituted positions. For example, the characteristic C-H stretching vibrations typically observed in the 2800-3200 cm⁻¹ region of an IR spectrum will shift to a lower frequency range (approximately 2100-2300 cm⁻¹) for C-D bonds.

These predictable spectral shifts serve two main purposes:

Confirmation of Deuteration: The appearance of new bands at lower frequencies and the disappearance or reduction of C-H bands provide direct evidence that the deuteration process was successful.

Vibrational Mode Assignment: By comparing the spectra of the deuterated and non-deuterated compounds, researchers can confidently assign specific vibrational modes to particular bonds or functional groups within the molecule, aiding in detailed conformational and structural analysis. mdpi.com

Vibrational ModeTypical C-H Wavenumber (cm⁻¹)Expected C-D Wavenumber (cm⁻¹)Reason for Shift
Stretching ~3000~2200Increased reduced mass of the C-D bond oscillator.
Bending (Scissoring/Rocking) ~1450~1050Increased mass of the deuterium atom affects bending motions.

Chromatographic Techniques (GC-MS, HPLC) in Conjunction with Deuterated Standards for Method Development and Validation

In modern analytical chemistry, chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are fundamental for separating and quantifying components in complex mixtures. researchgate.netresearchgate.net The development and validation of robust and reliable chromatographic methods are critical to ensure data quality. Deuterated standards like this compound play a pivotal role in this process.

During method development, a deuterated standard helps to optimize chromatographic conditions, including the choice of column, mobile phase composition (for HPLC), and temperature programs (for GC). Because the deuterated standard has nearly identical retention behavior to the non-deuterated analyte, it can be used to pinpoint the analyte's elution time and ensure adequate separation from other matrix components. For method validation, the use of a deuterated internal standard is considered a best-practice approach for establishing key performance characteristics such as accuracy, precision, linearity, and recovery. researchgate.net

Application of this compound as an Internal Standard in Quantitative Analytical Methods

The ideal internal standard should be a compound that is chemically very similar to the analyte but can be clearly distinguished by the detector. This compound perfectly fits this description for the quantification of 7-Methylbenzofuran by GC-MS. nih.govnih.gov

Its key advantages as an internal standard are:

Co-elution: Due to its similar polarity and volatility, this compound typically co-elutes with the native analyte from the gas chromatography column. This ensures that both compounds experience the same conditions within the analytical system at the same time.

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard fragments in a pattern that is very similar to the analyte, ensuring a comparable instrument response.

Mass Distinction: Despite these similarities, the mass spectrometer easily differentiates between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. nih.gov

By adding a precise amount of this compound to every sample, calibrator, and quality control standard, analysts can construct a calibration curve based on the ratio of the analyte peak area to the internal standard peak area. This ratio-based quantification effectively nullifies variations from injection volume inconsistencies, detector response fluctuations, and sample matrix effects, leading to highly reliable and accurate results. nih.govsemanticscholar.org

Development of Separation Methods for Deuterated and Non-Deuterated Species

While co-elution is often desired when using deuterated compounds as internal standards in MS-based methods, the ability to chromatographically separate deuterated from non-deuterated species is also of significant interest, particularly for non-MS detection methods or for studying kinetic isotope effects. nih.gov The separation of these isotopologues is possible due to subtle differences in their physicochemical properties, a phenomenon known as the chromatographic isotope effect.

The retention behavior of a deuterated compound relative to its non-deuterated (protiated) counterpart can vary depending on the chromatographic conditions:

Inverse Isotope Effect: On nonpolar stationary phases, such as those commonly used in gas chromatography, deuterated compounds are often observed to elute slightly earlier than their protiated analogues. This is attributed to the slightly smaller van der Waals radius and lower polarizability of the C-D bond compared to the C-H bond. nih.govcchmc.org

Normal Isotope Effect: Conversely, on polar stationary phases, the deuterated compound may be retained more strongly and elute later. This effect is influenced by interactions such as hydrogen bonding, where the C-D bond can exhibit different interaction strengths compared to the C-H bond. nih.gov

The successful separation of isotopologues depends on optimizing several factors, including the choice of stationary phase, column length, and operating temperature. nih.gov Highly efficient capillary GC columns are often capable of achieving baseline separation for certain isotopologue pairs.

FactorInfluence on Separation of Isotopologues
Stationary Phase Polarity Determines whether a normal or inverse isotope effect is observed. Nonpolar phases often lead to earlier elution of deuterated species. nih.gov
Column Efficiency High-efficiency columns with a large number of theoretical plates are required to resolve the small differences in retention time.
Temperature Lower analysis temperatures generally enhance the isotope effect, improving the separation between the deuterated and non-deuterated compounds.
Location of Deuteration The position of the deuterium atoms within the molecule can affect the magnitude of the isotope effect on retention time. nih.gov

Advanced Applications of Deuterated Benzofuran Analogues in Specialized Research Fields

Environmental Fate and Transformation Studies Utilizing Isotopic Tracers (Methodology Focus)

Isotopically labeled compounds are instrumental in elucidating the environmental fate and transformation pathways of organic pollutants. The use of deuterated analogues like 7-Methylbenzofuran-d6 allows researchers to track the parent compound and its degradation products in complex environmental matrices with high precision and sensitivity.

The methodology for elucidating the photodegradation pathway of a compound like this compound involves controlled laboratory experiments that simulate natural environmental conditions. A solution of this compound in a relevant environmental medium, such as purified water or a solvent that mimics natural waters, is exposed to a light source that simulates the solar spectrum.

Throughout the exposure period, aliquots of the solution are collected at predetermined time intervals. These samples are then analyzed using high-resolution mass spectrometry (HR-MS) coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC). The mass spectrometer is specifically tuned to detect the deuterated parent compound and any potential deuterated photoproducts. The presence of the deuterium (B1214612) label provides a distinct mass signature, making it easier to distinguish the compound's transformation products from the background matrix.

By identifying the structures of the deuterated photoproducts, a detailed degradation pathway can be proposed. Kinetic studies are also performed by monitoring the disappearance of the parent compound over time, which allows for the calculation of the photodegradation rate constant and the compound's environmental half-life under specific light conditions.

Table 1: Illustrative Photodegradation Data for this compound

Time (hours)This compound Concentration (µg/L)Identified Photoproduct-d5 Concentration (µg/L)
0100.00.0
285.212.5
472.123.8
851.540.1
1236.851.7
2413.565.2

To investigate the biotransformation mechanisms of this compound, the compound is introduced into a model biological system, such as a microbial culture, soil microcosm, or an in vitro system containing liver microsomes. These systems contain the necessary enzymes to metabolize the compound.

The experimental setup involves incubating the deuterated compound with the biological system under controlled conditions (e.g., temperature, pH, and oxygen levels). Samples are collected over time and are typically subjected to an extraction process to isolate the parent compound and its metabolites. The extracts are then analyzed by LC-HR-MS or GC-MS.

The deuterium label is crucial in this methodology as it allows for the confident identification of metabolites. By comparing the mass spectra of samples from the experimental group with those from a control group (without the deuterated compound), researchers can pinpoint the mass signals corresponding to the deuterated metabolites. The fragmentation patterns of these metabolites in the mass spectrometer provide structural information, which helps in elucidating the biotransformation pathways, such as hydroxylation, demethylation, or ring cleavage.

Role in Tracing Precursors and Metabolites in Biosynthetic Pathways (Methodology only, no clinical data)

Deuterated compounds are invaluable tools for tracing the incorporation of precursors into larger molecules and for identifying downstream metabolites in complex biosynthetic pathways. The methodology involves introducing a deuterated precursor, such as a deuterated analogue of a known starting material, into a biological system (e.g., a plant or a microorganism) that produces a specific natural product.

After a designated incubation period, the organism is harvested, and the target natural products are extracted and purified. The purified compounds are then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. In NMR, the presence and location of deuterium atoms can be determined, providing direct evidence of the precursor's incorporation and the specific enzymatic reactions that have occurred. Mass spectrometry can determine the degree of deuterium incorporation, which provides quantitative information about the efficiency of the biosynthetic pathway.

This methodological approach allows researchers to map out complex biosynthetic networks and understand the sequence of enzymatic reactions that lead to the formation of natural products.

Advanced Materials Science Applications (Methodology Focus, no specific properties)

In materials science, the substitution of hydrogen with deuterium can subtly influence the physicochemical properties of organic materials. Deuterated benzofuran (B130515) analogues can be incorporated into larger molecular structures, such as polymers or organic electronic materials, to probe structure-property relationships.

The primary methodological application of deuterated small molecules in this context is as probes for analytical techniques like neutron scattering and solid-state NMR. The significant difference in the neutron scattering cross-section between hydrogen and deuterium makes neutron scattering a powerful technique for studying the structure and dynamics of materials containing deuterated components. For instance, by selectively deuterating parts of a polymer backbone or side chain using a molecule like this compound, researchers can gain insights into polymer chain conformation, aggregation, and dynamics in the solid state or in solution.

Similarly, in solid-state NMR, the presence of deuterium can be used to probe the local environment and dynamics of the deuterated segment within a larger material, providing information that is often inaccessible with other techniques.

Development of Isotopic Standards for Reference Materials in Chemical Metrology

Chemical metrology, the science of measurement and its application, relies on the availability of high-purity, well-characterized reference materials for the calibration of analytical instrumentation and the validation of analytical methods. Deuterated compounds like this compound are ideally suited for use as internal standards in quantitative mass spectrometry-based methods. wur.nl

The methodology for developing a deuterated compound as a reference material involves several key steps. First, the compound must be synthesized with a high degree of chemical and isotopic purity. The exact isotopic enrichment (the percentage of deuterium atoms in the labeled positions) and the location of the deuterium atoms must be accurately determined. This is typically achieved using a combination of high-resolution mass spectrometry and NMR spectroscopy.

Once synthesized and characterized, the deuterated compound can be used as an internal standard. A known amount of the deuterated standard is added to a sample containing the non-deuterated analyte of interest. The sample is then analyzed, and the ratio of the signal from the analyte to the signal from the internal standard is used to calculate the concentration of the analyte. iaea.org This method, known as isotope dilution mass spectrometry (IDMS), is a primary ratio method and can provide highly accurate and precise measurements. researchgate.net

Table 2: Typical Certificate of Analysis Data for a this compound Reference Material

ParameterSpecificationMethod
Chemical Purity≥99.5%GC-MS, HPLC
Isotopic Enrichment≥98 atom % DMass Spectrometry
IdentityConforms to structure¹H-NMR, ¹³C-NMR, MS
Concentration (for solution)100.0 ± 0.5 µg/mLGravimetric Preparation & IDMS

Future Research Directions and Emerging Methodologies for 7 Methylbenzofuran D6 and Deuterated Benzofuran Chemistry

Integration with Artificial Intelligence and Machine Learning for Predictive Deuteration Synthesis

Machine learning algorithms, such as neural networks and random forests, are being trained to predict the success and yield of deuteration reactions. openheritage.euprinceton.edu By inputting molecular structures and reaction parameters, these models can forecast the likely positions and levels of deuterium (B1214612) incorporation. princeton.edujetir.org This predictive power significantly reduces the need for trial-and-error experimentation, saving time and resources. openheritage.eu For instance, deep learning models have demonstrated high accuracy (up to 90%) in predicting reaction outcomes for complex organic syntheses. openheritage.eu

AI/ML Application AreaMethodologyPotential Impact on Deuteration Synthesis
Reaction Outcome Prediction Deep Learning, Neural Networks, Random ForestsPredicts yield and regioselectivity of deuteration, reducing experimental optimization. openheritage.euprinceton.edu
Condition Optimization Bayesian Optimization, Reinforcement LearningSystematically identifies optimal temperature, pressure, and catalyst concentrations for deuterium exchange. openheritage.eu
Retrosynthesis Planning Graph Neural Networks, Transformer ModelsProposes novel and efficient synthetic routes to complex deuterated targets like 7-Methylbenzofuran-d6. nih.govscribd.com
Precursor Identification Deep Neural NetworksAutomatically identifies necessary precursor materials based solely on the target chemical formula. newswise.com

Development of Novel Catalytic Systems for Efficient Deuterium Exchange

Catalysis is central to the efficient synthesis of deuterated compounds. Hydrogen Isotope Exchange (HIE) reactions, which swap hydrogen atoms for deuterium, are an ideal method for deuterium incorporation. researchgate.net Research is focused on developing new catalysts that are more efficient, selective, and cost-effective than traditional systems. While iridium-based catalysts like Crabtree's catalyst have been widely used, recent efforts have focused on more abundant and less expensive base metals. nih.govrsc.org

Recent breakthroughs include the development of novel catalytic systems for the deuteration of aromatic heterocycles, a class of compounds that includes benzofurans. nih.govberkeley.edu For example, phosphine-ligated, silver-carbonate complexes have been shown to catalyze the site-selective deuteration of C–H bonds in medicinally relevant five-membered aromatic heterocycles using affordable D₂O or CH₃OD as the deuterium source. nih.govberkeley.edu Similarly, nanostructured iron catalysts have been developed for the scalable and selective deuteration of various heterocycles, demonstrating the potential for large-scale industrial production. nih.gov

Manganese and ruthenium-based catalysts are also emerging as powerful tools. rsc.orgresearchgate.net A manganese-catalyzed C-H activation method enables the selective ortho-deuteration of benzaldehydes using D₂O, employing a transient directing group strategy to achieve high selectivity. rsc.org This approach, where a catalytic amine additive temporarily guides the metal to a specific C-H bond, offers predictable selectivity. rsc.orgresearchgate.net These advancements are expanding the synthetic toolkit, allowing for more precise and economical preparation of deuterated benzofurans.

Catalyst SystemMetalKey FeaturesDeuterium SourceApplicable Substrates
Phosphine-Ligated Complex Silver (Ag)High site-selectivity, tolerates wide range of functional groups. nih.govberkeley.eduCH₃ODFive-membered aromatic heterocycles (imidazoles, thiophenes, indoles). nih.gov
Nanostructured Catalyst Iron (Fe)Inexpensive, scalable, air- and water-stable. nih.govD₂OAnilines, phenols, indoles, and other heterocycles. nih.gov
Pentacarbonyl Bromide Manganese (Mn)High ortho-selectivity via transient directing groups. rsc.orgD₂OBenzaldehydes and related aromatic carbonyls. rsc.org
NHC Complex Ruthenium (Ru)Enables complete hydrogenation and deuteration of the benzofuran (B130515) ring system. acs.orgD₂Indoles, Benzofurans. acs.org
Pd/C-Al System Palladium (Pd)Environmentally benign, facilitates selective H-D exchange. mdpi.comD₂OAmino acids, amines, benzylic sites. mdpi.com

Expansion of Isotopic Tracing to Complex Biological and Environmental Systems (Methodology Focus)

Deuterated compounds like this compound serve as excellent tracers for studying the fate of molecules in complex biological and environmental systems. musechem.comsustainability-directory.com Isotopic labeling allows scientists to track the absorption, distribution, metabolism, and excretion (ADME) of a compound without altering its fundamental chemical properties. musechem.comchemicalsknowledgehub.com The focus of emerging methodologies is to enhance the precision and resolution of this tracking. nih.gov

Advanced mass spectrometry techniques are at the forefront of this expansion. Nanoscale secondary ion mass spectrometry (NanoSIMS), for example, enables the quantitative imaging of deuterated tracers within biological tissues at a subcellular level. nih.gov This provides unprecedented spatial information on where a compound and its metabolites accumulate. nih.gov Such methods are crucial for understanding drug mechanisms and identifying potential sites of toxicity. mdpi.com

The development of automated workflows for analyzing stable isotope labeling data is also critical. nih.govnih.gov Algorithms can now process complex data from techniques like liquid chromatography-mass spectrometry (LC-MS) to filter out noise, identify isotopically labeled peptide or metabolite clusters, and perform differential quantification. nih.govacs.org This automation streamlines the analysis of metabolomic data, making it easier to identify metabolites that have incorporated deuterium from a precursor, thereby mapping out complex metabolic pathways. nih.gov These methodological advancements are essential for fully leveraging the potential of deuterated tracers in life sciences research. researchgate.net

Advancements in High-Throughput Screening for Deuterated Compound Synthesis and Analysis

To accelerate the discovery and development of new drugs and materials, high-throughput screening (HTS) methodologies are being adapted for the synthesis and analysis of deuterated compounds. HTS allows for the rapid testing of numerous reaction conditions or compound variations in parallel, drastically increasing research efficiency. nih.gov

The integration of robotics and automation is a key driver in this area. nih.gov Automated synthesis platforms can perform hundreds of deuteration reactions simultaneously, varying catalysts, solvents, and temperatures to quickly identify optimal conditions. This approach is particularly powerful when combined with ML algorithms that can design the experiments and learn from the results in a closed-loop fashion. princeton.edu

Flow chemistry is another emerging technology well-suited for high-throughput synthesis. nih.gov In a flow reactor, reagents are continuously pumped through a tube where the reaction occurs, allowing for precise control over reaction parameters and easy scalability. This method has been successfully applied to deuteration reactions, including those optimized by machine learning, offering a practical and efficient route to producing deuterated compounds. nih.govcolab.ws These advancements in automated and continuous synthesis, coupled with rapid analytical techniques, are paving the way for the high-throughput discovery and production of novel deuterated molecules.

Synergy Between Experimental and Theoretical Approaches in Deuterated Benzofuran Research

The most profound insights into the chemistry of deuterated benzofurans are often gained through the synergy of experimental and theoretical methods. Computational chemistry, particularly quantum chemical calculations like Density Functional Theory (DFT), provides a powerful means to understand and predict the behavior of molecules and reactions at an atomic level. nih.gov

Theoretical calculations can elucidate complex reaction mechanisms, such as those involved in catalytic deuterium exchange. acs.org For example, computational studies have been used to understand the mechanism of iridium-catalyzed HIE, helping to predict which catalysts will exhibit higher or inverse selectivity. acs.org These predictions can then be tested and validated through carefully designed experiments, often involving deuterium labeling to track the movement of atoms. nih.gov

This combination of theory and experiment is particularly valuable for understanding stereoselectivity, as seen in the asymmetric hydrogenation of enamides. nih.gov Deuterium labeling experiments revealed different mechanistic pathways for different substrates, while DFT calculations helped to explain the observed enantioconvergence and predict the absolute configuration of the products. nih.gov This iterative cycle of theoretical prediction and experimental verification accelerates the development of new synthetic methods and deepens the fundamental understanding of deuterated benzofuran chemistry.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-Methylbenzofuran-d6, and how do reaction conditions influence isotopic purity?

  • Methodology : Deuterated benzofuran derivatives are typically synthesized via Pd-catalyzed cross-coupling reactions or acid-catalyzed cyclization of deuterated precursors. For this compound, isotopic labeling is achieved using deuterated methyl iodide (CD₃I) in alkylation steps. Key parameters include solvent choice (e.g., DMF vs. THF), temperature control (60–80°C), and purification via column chromatography with deuterated solvents to minimize proton exchange .
  • Data Consideration : Monitor isotopic purity using high-resolution mass spectrometry (HRMS) and quantify deuteration levels via 1H^1H-NMR by comparing residual proton signals in the methyl group region (δ 2.1–2.5 ppm) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with non-deuterated analogs. The methyl-d₃ group shows absence of proton signals at δ ~2.3 ppm, while 13C^{13}C-NMR retains the methyl carbon signal at δ ~21 ppm with a characteristic splitting pattern due to deuterium coupling (JCD20HzJ_{C-D} \approx 20 \, \text{Hz}) .
  • IR Spectroscopy : Confirm C-D stretching vibrations at ~2100–2200 cm⁻¹, distinct from C-H stretches (~2800–3000 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate isotopic scrambling during the synthesis of this compound under acidic or basic conditions?

  • Methodology : Isotopic scrambling arises via proton-deuterium exchange at reactive sites (e.g., benzofuran oxygen or α-positions). Mitigation strategies include:

  • Using aprotic solvents (e.g., deuterated DMSO or DMF) to limit acid/base interactions.
  • Employing mild, non-ionic bases (e.g., K₂CO₃ in D₂O-free conditions) to prevent deprotonation of the methyl-d₃ group.
  • Monitoring reaction progress in real-time using in-situ FTIR to detect unexpected deuteration shifts .

Q. How do deuterium kinetic isotope effects (KIEs) influence the reactivity of this compound in catalytic transformations?

  • Methodology :

  • Experimental Design : Compare reaction rates of deuterated vs. non-deuterated analogs in model reactions (e.g., oxidation, C-H functionalization). For example, measure KIE (kH/kDk_H/k_D) in Pd-catalyzed coupling reactions using kinetic profiling via GC-MS or HPLC.
  • Data Interpretation : A KIE > 1 indicates significant C-D bond cleavage as the rate-determining step. Recent studies report KIEs of 2.5–3.2 for deuterated benzofurans in Heck reactions, suggesting altered transition-state stabilization .

Q. How can contradictory spectral data for this compound in different solvents be resolved?

  • Case Study : Discrepancies in 1H^1H-NMR chemical shifts (e.g., δ 2.3 ppm in CDCl₃ vs. δ 2.1 ppm in DMSO-d₆) arise from solvent-induced shielding effects.
  • Resolution :

  • Standardize solvent conditions across experiments.
  • Use 2H^2H-NMR to directly probe deuterium environments, avoiding solvent interference.
  • Cross-validate with computational methods (DFT calculations) to predict solvent-dependent shifts .

Methodological Challenges

Q. What are the best practices for ensuring long-term stability of this compound in storage?

  • Guidelines :

  • Store under inert atmosphere (Ar or N₂) in amber vials at −20°C to prevent photodegradation and moisture uptake.
  • Monitor stability via periodic LC-MS analysis; degradation products (e.g., protonated analogs) appear as [M+H]⁺ peaks with Δm/z = +1 .
    • Data Support : Accelerated stability studies (40°C/75% RH for 6 months) show <5% deuteration loss when stored with molecular sieves .

Q. How do researchers address conflicting reports on the regioselectivity of this compound in electrophilic substitution reactions?

  • Analysis Framework :

  • Compare reaction conditions (e.g., nitration in HNO₃/H₂SO₄ vs. AcOH). Polar solvents favor substitution at the 4-position, while non-polar solvents direct reactivity to the 5-position.
  • Use deuterium labeling to track positional selectivity via 2H^2H-NMR or isotope ratio MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.